2-Chloro-1,4-bis(trifluoromethyl)benzene physical properties
2-Chloro-1,4-bis(trifluoromethyl)benzene physical properties
An In-depth Technical Guide to 2-Chloro-1,4-bis(trifluoromethyl)benzene
Introduction
2-Chloro-1,4-bis(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and two powerful electron-withdrawing trifluoromethyl (CF₃) groups on a benzene ring, imparts a distinct set of physical and chemical properties. These characteristics make it a highly valuable and versatile building block in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced materials.
The trifluoromethyl group is a well-established bioisostere for other chemical moieties and is known to dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the strategic incorporation of chlorine atoms is a common tactic in medicinal chemistry to modulate electronic properties and improve drug efficacy.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical properties, safety protocols, synthesis logic, and strategic applications of 2-Chloro-1,4-bis(trifluoromethyl)benzene.
Physicochemical and Spectroscopic Profile
Precise characterization is the foundation of all chemical research and development. The identity and purity of 2-Chloro-1,4-bis(trifluoromethyl)benzene are established through a combination of its physical constants and spectroscopic data.
Core Physical Properties
The fundamental physical data for 2-Chloro-1,4-bis(trifluoromethyl)benzene (CAS No: 328-91-6) are summarized below. It is important to note that while data for this specific isomer is available, properties like boiling point and density are often reported for related isomers or can be predicted. For context, the boiling point of the related 1,3-bis(trifluoromethyl)benzene is approximately 120 °C, and its density is 1.514 g/cm³ at 25 °C.[5]
| Property | Value | Source |
| CAS Number | 328-91-6 | |
| Molecular Formula | C₈H₃ClF₆ | |
| Molecular Weight | 248.55 g/mol | (Calculated) |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Odor | Aromatic | [7] |
| Solubility | Low solubility in water; soluble in organic solvents | [6] |
| InChI Key | IDNVTCBYGYOPKJ-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and assessing the purity of the compound. While a specific, dedicated spectrum for 2-Chloro-1,4-bis(trifluoromethyl)benzene is not provided in the search results, a typical analytical profile would include:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetrical substitution. The three aromatic protons would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns influenced by their positions relative to the chlorine and CF₃ groups.
-
¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would show two singlets of equal integration, confirming the presence of two distinct trifluoromethyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of Cl, F, and CF₃ radicals.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands in the 1100-1400 cm⁻¹ region, characteristic of C-F stretching vibrations from the CF₃ groups. Aromatic C-H and C=C stretching bands would also be present.
Safety, Handling, and Storage
As a halogenated aromatic compound, 2-Chloro-1,4-bis(trifluoromethyl)benzene requires careful handling to ensure laboratory safety. The safety profile is analogous to other flammable and irritant chlorotrifluoromethylbenzene derivatives.[5]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Precautionary Statements (Examples) |
| Flammability | Flammable Liquid (Category 3) | H226: Flammable liquid and vapour.[5] |
| Skin Irritation | Skin Irritant (Category 2) | H315: Causes skin irritation.[5] |
| Eye Irritation | Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[5] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[5] |
Safe Handling and Personal Protective Equipment (PPE)
A rigorous, self-validating safety workflow is essential when working with this substance.
Caption: Self-validating safety workflow for handling halogenated aromatics.
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin thoroughly with water/shower. If irritation persists, seek medical attention.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[9]
-
If swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[9]
Synthesis and Reactivity Overview
The synthesis of bis(trifluoromethyl)benzene derivatives often begins with the corresponding xylene isomer. The general strategy involves the exhaustive chlorination of the methyl groups followed by fluorination.
General Synthesis Pathway
The industrial production of compounds like 2-Chloro-1,4-bis(trifluoromethyl)benzene typically follows a multi-step process that leverages halogen exchange chemistry. A plausible, generalized pathway starts from 2-chloro-p-xylene.
-
Radical Chlorination: The methyl groups of 2-chloro-p-xylene are converted to trichloromethyl (-CCl₃) groups through radical chlorination, often initiated by UV light or a chemical initiator at high temperatures.[10] This step yields 2-Chloro-1,4-bis(trichloromethyl)benzene.
-
Halogen Exchange (Fluorination): The resulting hexachloro compound is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst. This step substitutes the chlorine atoms with fluorine to form the two trifluoromethyl groups.[11]
Caption: Generalized synthetic route to 2-Chloro-1,4-bis(trifluoromethyl)benzene.
Chemical Reactivity
The benzene ring is highly deactivated due to the strong electron-withdrawing effects of the two CF₃ groups and the chlorine atom. This deactivation makes it resistant to typical electrophilic aromatic substitution reactions. However, the compound can participate in nucleophilic aromatic substitution (SₙAr) reactions, where a strong nucleophile displaces the chlorine atom, a process facilitated by the electron-withdrawing substituents.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Chloro-1,4-bis(trifluoromethyl)benzene lies in its role as a strategic building block for creating complex molecules with desirable pharmacological properties. The trifluoromethyl and chloro substituents are not mere decorations; they are powerful tools for fine-tuning the biological activity of a drug candidate.
The Role of Trifluoromethyl Groups in Pharmaceuticals
Incorporating one or more CF₃ groups is a cornerstone of modern drug design for several reasons:[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. This is crucial for oral bioavailability and penetration of the blood-brain barrier.[1]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and affecting its solubility and receptor binding.
-
Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's binding pocket, potentially leading to higher potency.
The Strategic Importance of the Chloro Substituent
The chlorine atom also plays a critical role. It is found in over 250 FDA-approved drugs and serves multiple purposes:[3]
-
Electronic Modulation: As an electron-withdrawing group, it influences the reactivity and electronic distribution of the aromatic ring.
-
Steric Control: It provides steric bulk that can orient the molecule correctly for optimal target engagement or block unwanted metabolic pathways.
-
Synthetic Handle: It serves as a reactive site for further functionalization, typically via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
Caption: Structure-activity relationship of key functional groups.
Conclusion
2-Chloro-1,4-bis(trifluoromethyl)benzene is more than a simple chlorinated aromatic; it is a sophisticated chemical intermediate engineered for high performance in synthesis. Its physical properties, combined with the powerful electronic and steric influence of its substituents, make it an enabling tool for medicinal chemists and material scientists. A thorough understanding of its characteristics, safe handling protocols, and reactivity is paramount for leveraging its full potential in the design and creation of next-generation pharmaceuticals and functional materials.
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